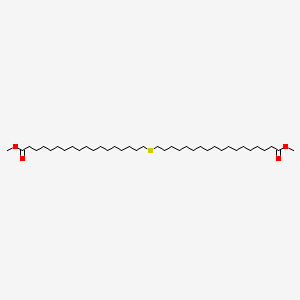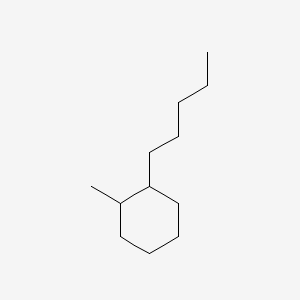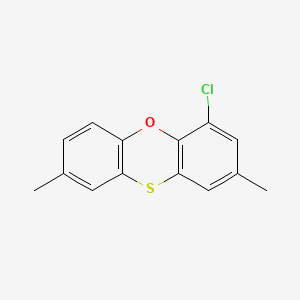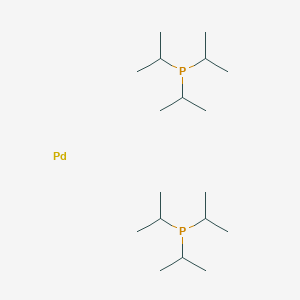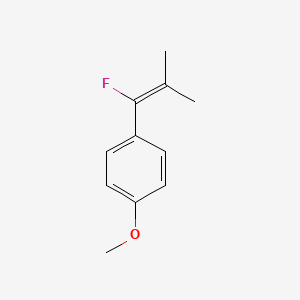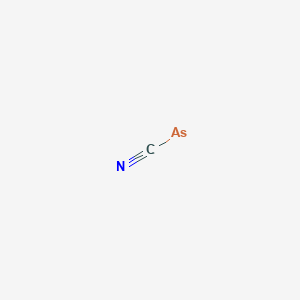
Cyanoarsine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsinous cyanide is a chemical compound that contains arsenic and cyanide groups. It is known for its high toxicity and potential applications in various fields of scientific research. The compound is of interest due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Arsinous cyanide can be synthesized through various methods. One common approach involves the reaction of arsenic trichloride with potassium cyanide under controlled conditions. The reaction typically requires an inert atmosphere and careful temperature control to prevent decomposition or unwanted side reactions.
Industrial Production Methods
Industrial production of arsinous cyanide is less common due to its high toxicity and the stringent safety measures required. when produced, it is typically done in specialized facilities with advanced safety protocols to handle and contain the compound.
化学反应分析
Types of Reactions
Arsinous cyanide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides and cyanogen.
Reduction: Reduction reactions can convert it to arsenic and hydrogen cyanide.
Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with arsinous cyanide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving arsinous cyanide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield arsenic oxides and cyanogen, while reduction reactions can produce arsenic and hydrogen cyanide.
科学研究应用
Arsinous cyanide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Industry: It is used in specialized industrial processes that require its unique chemical properties.
作用机制
The mechanism of action of arsinous cyanide involves its interaction with cellular components. It binds to enzymes containing ferric ions, inhibiting their function and disrupting cellular respiration. This leads to cellular hypoxia and metabolic acidosis, ultimately causing cell death. The compound’s high affinity for ferric ions makes it particularly effective at inhibiting cytochrome c oxidase in the mitochondrial electron transport chain.
相似化合物的比较
Similar Compounds
Similar compounds to arsinous cyanide include:
Hydrogen cyanide: Known for its high toxicity and use in various industrial processes.
Sodium cyanide: Commonly used in mining and electroplating.
Potassium cyanide: Used in organic synthesis and electroplating.
Uniqueness
Arsinous cyanide is unique due to the presence of both arsenic and cyanide groups, which confer distinct chemical properties and reactivity. Its combination of high toxicity and specific reactivity makes it valuable for certain specialized applications in scientific research and industry.
属性
分子式 |
CAsN |
|---|---|
分子量 |
100.939 g/mol |
InChI |
InChI=1S/CAsN/c2-1-3 |
InChI 键 |
LDUYJUKQQJQYOS-UHFFFAOYSA-N |
规范 SMILES |
C(#N)[As] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
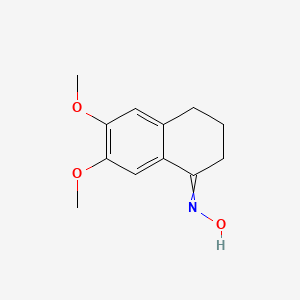
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
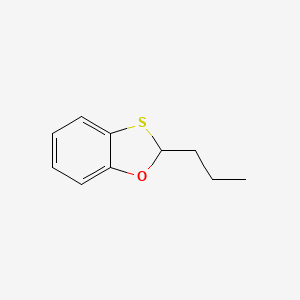
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
